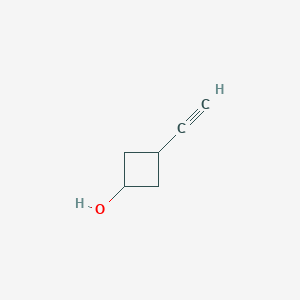![molecular formula C20H15N3O2 B6427276 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide CAS No. 2327716-41-4](/img/structure/B6427276.png)
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide (N-FPC) is a novel small molecule that has been the subject of increasing scientific research, particularly in the fields of biochemistry and physiology. N-FPC has been shown to have a range of unique properties and potential applications, which makes it an exciting area of study.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has been the subject of increasing scientific research due to its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to modulate the activity of proteins, enzymes, and other molecules involved in biochemical and physiological processes. N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has also been used as a tool to study the mechanism of action of various drugs and to investigate the biological effects of certain compounds.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide is complex and not fully understood. However, it is believed to involve the binding of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide to various proteins, enzymes, and other molecules involved in biochemical and physiological processes. This binding can alter the activity of these molecules, resulting in a range of effects on the body.
Biochemical and Physiological Effects
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, such as cAMP and cGMP. In addition, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with different properties. In addition, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the effects of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide can vary depending on the concentration and duration of exposure, which can make it difficult to control and replicate results.
Future Directions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has a range of potential future applications in biochemistry and physiology. For example, it could be used to develop novel drugs for the treatment of diseases such as cancer, diabetes, and neurological disorders. In addition, it could be used to develop new methods of drug delivery, as well as new methods of diagnosing and monitoring diseases. Finally, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide could be used to study the mechanisms of action of existing drugs, as well as to develop new methods of drug screening.
Synthesis Methods
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide was first synthesized by a three-step procedure which involved the formation of an N-alkyl isoquinoline-1-carboxamide via the condensation of a 3-formylpyridine and an aldehyde, followed by the substitution of the N-alkyl group with a 6-furan-3-ylpyridin-3-ylmethyl group, and then the addition of a carboxamide group to the ring. This method has been widely used for the synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide and has been shown to be relatively simple and efficient.
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-17-4-2-1-3-15(17)7-9-21-19)23-12-14-5-6-18(22-11-14)16-8-10-25-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBYKRKQOTJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoquinoline-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)
![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6427221.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6427240.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
